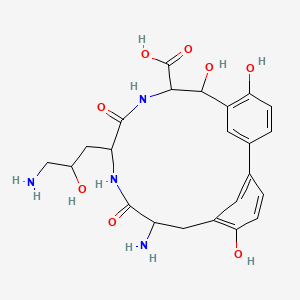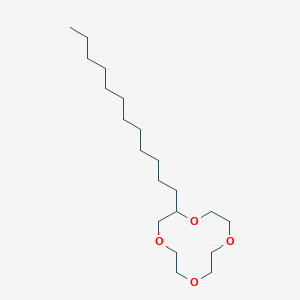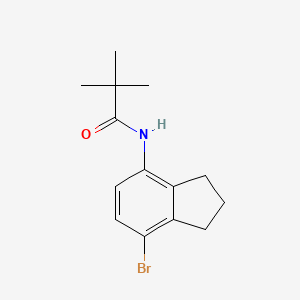
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the indene ring and a pivalamide group attached to the nitrogen atom. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the pivalamide group. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 7-bromo-2,3-dihydro-1H-indene is reacted with pivaloyl chloride in the presence of a base such as triethylamine or pyridine to form this compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding indene derivative without the bromine atom.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(7-Bromo-2,3-dihydro-1H-inden-4-yl)pivalamide can be compared with other indene derivatives, such as:
N-(2,3-Dihydro-1H-inden-4-yl)pivalamide: Lacks the bromine atom at the 7th position, which may result in different biological activities and chemical reactivity.
N-(7-Chloro-2,3-dihydro-1H-inden-4-yl)pivalamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with molecular targets.
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)pivalamide: Contains a methyl group at the 7th position, which may influence its biological activity and chemical stability.
The presence of the bromine atom in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-(7-bromo-2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-12-8-7-11(15)9-5-4-6-10(9)12/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
KEYBFCFPEJWUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CCCC2=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


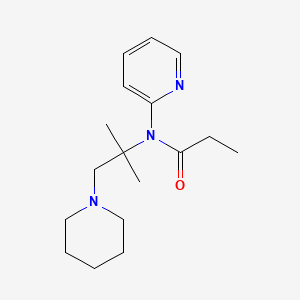
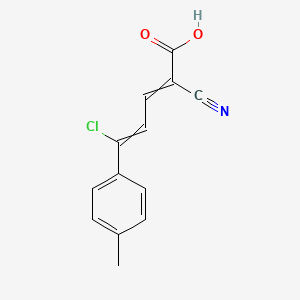
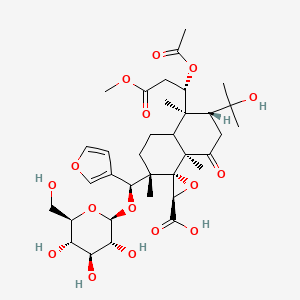
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
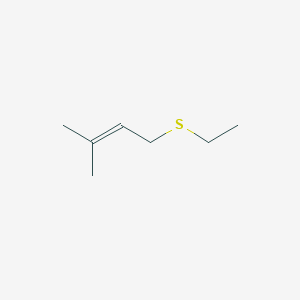
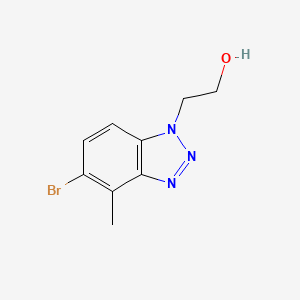
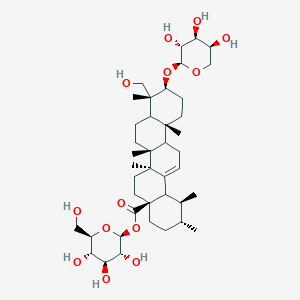
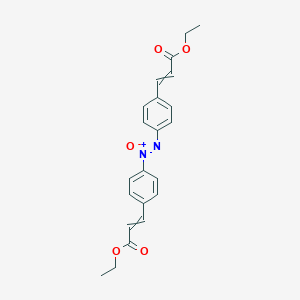
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


